molecular formula C14H20ClNO6 B4953310 2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)

2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)

Cat. No.: B4953310
M. Wt: 333.76 g/mol
InChI Key: HEMTYMPBLAEHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CDEE and is used in various experiments due to its unique properties.

Mechanism of Action

CDEE acts as a surfactant and solubilizer by reducing the surface tension between two immiscible phases. It forms micelles in aqueous solutions, which allows for the solubilization of hydrophobic compounds. CDEE has also been shown to interact with cell membranes, which may contribute to its ability to enhance drug delivery.
Biochemical and Physiological Effects:
CDEE has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have minimal effects on cell viability and proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of CDEE.

Advantages and Limitations for Lab Experiments

One of the major advantages of CDEE is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This makes it a valuable tool for drug delivery and imaging applications. Additionally, CDEE has low toxicity and is generally considered safe for use in laboratory experiments. However, one limitation of CDEE is its potential to interact with cell membranes, which may affect the results of certain experiments.

Future Directions

There are several potential future directions for research on CDEE. One area of interest is the development of new drug delivery systems using CDEE. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of CDEE. The development of new synthesis methods and the optimization of existing methods may also be an area of future research. Finally, the application of CDEE in other fields, such as agriculture and environmental science, may also be explored.
Conclusion:
In conclusion, CDEE is a valuable tool in scientific research due to its unique properties as a surfactant and solubilizer. It has been extensively studied and optimized for use in drug delivery systems and has shown low toxicity in laboratory experiments. Further research is needed to fully understand the mechanism of action and potential applications of CDEE.

Synthesis Methods

The synthesis of CDEE involves the reaction of 2-(2-chloro-4,6-dimethylphenoxy)ethylamine with ethylene oxide, followed by the reaction of the resulting product with oxalic acid to form the ethanedioate 2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt). This method has been extensively studied and optimized to produce high yields of pure CDEE.

Scientific Research Applications

CDEE has been used in various scientific research studies due to its ability to act as a surfactant and solubilizer. It is commonly used in drug delivery systems and has been shown to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, CDEE has been used in the development of nanoparticles for drug delivery and imaging applications.

Properties

IUPAC Name

2-[2-(2-chloro-4,6-dimethylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.C2H2O4/c1-9-7-10(2)12(11(13)8-9)16-6-4-14-3-5-15;3-1(4)2(5)6/h7-8,14-15H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMTYMPBLAEHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCNCCO)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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